molecular formula C30H49N5O8Si2 B12329672 Guanosine, N-(2-phenoxyacetyl)-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-

Guanosine, N-(2-phenoxyacetyl)-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-

Cat. No.: B12329672
M. Wt: 663.9 g/mol
InChI Key: DOYZYVSOCUKXHP-ZFOAAGRKSA-N
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Description

Guanosine, N-(2-phenoxyacetyl)-3’,5’-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- is a synthetic nucleoside analog It is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine, N-(2-phenoxyacetyl)-3’,5’-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- typically involves the selective functionalization of the N2-position of guanine. One common method is reductive amination, which selectively modifies the N2-amine of guanosine and 2′-deoxyguanosine monophosphate (GMP/dGMP) while leaving other nucleobases unaffected . The reaction conditions often include the use of reducing agents and specific solvents to achieve high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure consistency and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Guanosine, N-(2-phenoxyacetyl)-3’,5’-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reductive amination is a key reaction used in its synthesis.

    Substitution: The phenoxyacetyl and disiloxanediyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., hydrogen peroxide), and various solvents (e.g., dimethyl sulfoxide). Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive amination yields the functionalized guanosine derivatives, while oxidation may produce oxidized nucleoside analogs.

Scientific Research Applications

Guanosine, N-(2-phenoxyacetyl)-3’,5’-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, guanosine derivatives are known to interact with adenosine receptors (A1R and A2AR), potentially modulating adenosine transmission and exerting neuroprotective and anti-tumorigenic effects . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine, N-(2-phenoxyacetyl)-3’,5’-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- is unique due to its specific combination of phenoxyacetyl and disiloxanediyl groups, which confer distinct chemical properties and potential applications. Its selective functionalization and ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C30H49N5O8Si2

Molecular Weight

663.9 g/mol

IUPAC Name

N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-phenoxyacetamide

InChI

InChI=1S/C30H49N5O8Si2/c1-17(2)44(18(3)4)40-14-22-26(42-45(43-44,19(5)6)20(7)8)25(37)29(41-22)35-16-31-24-27(35)33-30(34-28(24)38)32-23(36)15-39-21-12-10-9-11-13-21/h9-13,16-20,22,24-27,29-30,33,37H,14-15H2,1-8H3,(H,32,36)(H,34,38)/t22-,24?,25-,26-,27?,29-,30?/m1/s1

InChI Key

DOYZYVSOCUKXHP-ZFOAAGRKSA-N

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4C3NC(NC4=O)NC(=O)COC5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4C3NC(NC4=O)NC(=O)COC5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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